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Compound of Interest

Compound Name: Y08284

Cat. No.: B15144242 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the CBP/p300 bromodomain inhibitor, Y08284, and its alternatives.

The focus is on the independent verification of its IC50 values, supported by available

experimental data and detailed methodologies.

Comparative Analysis of IC50 Values
The following table summarizes the reported IC50 values for Y08284 and other notable

CBP/p300 bromodomain inhibitors. It is important to note that a direct comparison of these

values should be approached with caution, as the specific experimental conditions can

significantly influence the results.
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Compound Target Assay Type
Reported IC50
(nM)

Reference

Y08284
CBP

Bromodomain
HTRF 4.2 [1]

C4-2B cells Cell Proliferation 6430 [2]

GNE-207
CBP

Bromodomain
Not Specified 1

I-CBP112
CBP

Bromodomain

Acetyl-lysine

displacement
170 [3][4]

CBP Not Specified 142-170

PF-CBP1
CBP

Bromodomain
Not Specified 125

CPI-637
CBP

Bromodomain
TR-FRET 30 [5]

SGC-CBP30
CREBBP

Bromodomain
Not Specified 21 [5]

GNE-781
CBP

Bromodomain
TR-FRET 0.94 [5]

DC_CP20
CBP

Bromodomain
TR-FRET 744.3 [5]

Y16524 (16t)
p300

Bromodomain
Not Specified 10

Y16526 (16u)
p300

Bromodomain
Not Specified 30

Experimental Protocols
Accurate and reproducible IC50 values are contingent on detailed and consistent experimental

protocols. Below are generalized methodologies for the common assays used to evaluate
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CBP/p300 bromodomain inhibitors. The specific parameters for each compound from their

primary literature should be consulted for independent verification.

Biochemical Assays for IC50 Determination
1. Homogeneous Time-Resolved Fluorescence (HTRF®)

This assay is a common method for studying protein-protein interactions and is used to

determine the binding affinity of inhibitors.

Principle: HTRF technology is based on the fluorescence resonance energy transfer (FRET)

between a donor (Europium cryptate) and an acceptor (XL665 or d2) fluorophore. When the

donor and acceptor are in close proximity (i.e., when the bromodomain binds to its

acetylated histone peptide ligand), excitation of the donor leads to energy transfer and

emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the

acceptor signal.

Generalized Protocol:

A biotinylated histone peptide (e.g., H3K27ac) is bound to streptavidin-XL665 (acceptor).

A GST-tagged CBP bromodomain protein is bound to an anti-GST antibody labeled with

Europium cryptate (donor).

The inhibitor (e.g., Y08284) at various concentrations is incubated with the CBP

bromodomain-donor complex.

The histone peptide-acceptor complex is then added.

After an incubation period, the fluorescence is read at two wavelengths (e.g., 620 nm for

the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.

The ratio of the acceptor to donor fluorescence is calculated and plotted against the

inhibitor concentration to determine the IC50 value.

2. AlphaScreen® Assay
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AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based

technology used to study biomolecular interactions.

Principle: The assay utilizes donor and acceptor beads that are brought into proximity by a

biological interaction. Upon excitation with a laser, the donor bead releases singlet oxygen,

which travels to a nearby acceptor bead, triggering a chemiluminescent signal. Inhibitors of

the interaction prevent this proximity and reduce the signal.

Generalized Protocol:

A biotinylated acetylated histone peptide is bound to streptavidin-coated donor beads.

A His-tagged CBP bromodomain protein is bound to nickel chelate acceptor beads.

The inhibitor is incubated with the assay components.

The plate is incubated in the dark to allow the interaction to reach equilibrium.

The signal is read on an AlphaScreen-compatible plate reader.

The signal intensity is plotted against the inhibitor concentration to calculate the IC50.

Cell-Based Assays for IC50 Determination
1. Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®)

These assays measure the effect of an inhibitor on the proliferation and viability of cancer cell

lines.

Principle:

MTT Assay: Measures the metabolic activity of cells. Viable cells with active metabolism

convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple

formazan product, which is measured by absorbance.

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present,

which is an indicator of metabolically active cells.
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Generalized Protocol:

Cancer cells (e.g., prostate cancer cell lines like C4-2B, LNCaP, 22Rv1) are seeded in 96-

well plates and allowed to adhere overnight.

The cells are treated with a range of concentrations of the inhibitor (e.g., Y08284).

After a specific incubation period (e.g., 72 hours), the assay reagent (MTT or CellTiter-

Glo®) is added.

The absorbance or luminescence is measured using a plate reader.

The percentage of cell viability relative to a vehicle-treated control is calculated and plotted

against the inhibitor concentration to determine the cellular IC50.

Signaling Pathway of CBP/p300 Bromodomain
Inhibition
CBP and p300 are crucial transcriptional co-activators. Their bromodomains recognize and

bind to acetylated lysine residues on histones and other proteins. This interaction is a key step

in the recruitment of the transcriptional machinery to specific gene promoters, leading to gene

expression. In many cancers, including prostate cancer, the expression of oncogenes like c-

Myc and androgen receptor (AR) target genes is dependent on CBP/p300 activity.

Inhibitors of the CBP/p300 bromodomain, such as Y08284, act by competitively binding to the

acetyl-lysine binding pocket of the bromodomain. This prevents the recruitment of CBP/p300 to

chromatin, thereby downregulating the transcription of key oncogenes and ultimately inhibiting

cancer cell proliferation and survival.
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Mechanism of CBP/p300 Bromodomain Inhibition
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Caption: Mechanism of CBP/p300 Bromodomain Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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